molecular formula C3H7NO3 B130209 N-Propyl nitrate CAS No. 627-13-4

N-Propyl nitrate

Cat. No.: B130209
CAS No.: 627-13-4
M. Wt: 105.09 g/mol
InChI Key: JNTOKFNBDFMTIV-UHFFFAOYSA-N
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Description

N-Propyl nitrate: is an organic compound with the chemical formula C3H7NO3 . It is a nitrate ester, which means it contains the nitrate functional group (-ONO2) attached to a propyl group. This compound is a colorless to straw-colored liquid with an ether-like odor. It is known for its explosive properties and is used in various applications, including as a reagent in chemical synthesis and as an energetic material in explosives .

Mechanism of Action

Target of Action

N-Propyl nitrate is an organic nitrate ester . It is a strong oxidizing agent that reacts violently with combustible and reducing materials . The primary targets of this compound are these materials, as it can initiate a vigorous reaction that culminates in a detonation .

Mode of Action

This compound, like other organonitrates, ranges from slight to strong oxidizing agents . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Nitroalkanes, which are milder oxidizing agents, still react violently with reducing agents at higher temperatures and pressures . Nitroalkanes react with inorganic bases to form explosive salts .

Biochemical Pathways

It is known that nitrogen metabolism pathways are complex and involve many microorganisms catalyzing different reactions . Nitrogen is found in various oxidation states ranging from +5 in nitrate to -3 in ammonia . The core nitrogen cycle involves four reduction pathways and two oxidation pathways . It is plausible that this compound, being a nitrate ester, could potentially affect these pathways.

Pharmacokinetics

Organic nitrates exhibit large systemic clearances and appear to be extensively distributed in vascular and other peripheral tissues . They have a high volume of distribution, suggesting extensive tissue distribution . The venous plasma clearance of organic nitrates is high, giving rise to plasma concentrations that are usually in the nanogram or subnanogram per milliliter regions .

Result of Action

Exposure to this compound can cause anoxia and cyanosis . Other effects include weakness, dizziness, and severe headaches . In experimental animals, nasal irritation, dyspnea, cyanosis, hyperpnea, respiratory paralysis, methemoglobinemia, hemoglobinuria, hemolytic anemia, and hypotension have been noted .

Action Environment

This compound is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . Its vapour/air mixtures are explosive . Risk of fire and explosion increases on contact with combustible substances . It is also shock sensitive . Therefore, the action, efficacy, and stability of this compound are significantly influenced by environmental factors such as temperature, presence of combustible substances, and physical shocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl nitrate is typically synthesized through the nitration of propanol with concentrated nitric acid. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Propyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific balance of explosive properties and reactivity. Its intermediate carbon chain length provides a balance between stability and energy content, making it suitable for various applications in explosives and chemical synthesis .

Properties

IUPAC Name

propyl nitrate
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InChI

InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3
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InChI Key

JNTOKFNBDFMTIV-UHFFFAOYSA-N
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Canonical SMILES

CCCO[N+](=O)[O-]
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Molecular Formula

C3H7NO3
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DSSTOX Substance ID

DTXSID2060834
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Molecular Weight

105.09 g/mol
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Physical Description

N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor.
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Boiling Point

231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F
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Flash Point

68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F
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Solubility

Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight
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Density

1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07
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Vapor Density

Relative vapor density (air = 1): 3.6
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Vapor Pressure

18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg
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Mechanism of Action

... n-Propyl nitrate exerts a direct action on vascular smooth muscles and that cardiac toxicity and respiratory depression contribute to the hypotension.
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Color/Form

Pale yellow liquid

CAS No.

627-13-4
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Melting Point

less than -150 °F (USCG, 1999), -100 °C, -148 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the toxicity of n-propyl nitrate?

A1: this compound exhibits varying toxicity depending on the species and route of administration. Intravenous administration in rabbits revealed an approximate LD50 of 225 mg/kg. [] The compound displays relatively low toxicity in cats and dogs. [] Studies also explored the vapor toxicity of this compound, revealing potential health hazards. []

Q2: What are the pharmacological effects of this compound?

A2: this compound primarily induces rapid hypotension (low blood pressure). This effect might be partially attributed to its direct action on vascular smooth muscle. [] Additionally, it could impact cardiac function and potentially contribute to respiratory depression leading to lethal effects. [] Another notable effect is its ability to form methemoglobin, a form of hemoglobin incapable of carrying oxygen. []

Q3: Can this compound be treated with methylene blue?

A3: Yes, a case study reported successful treatment of acquired methemoglobinemia, induced by this compound exposure, with intravenous methylene blue. The patient showed marked improvement, highlighting the efficacy of methylene blue in such emergency situations. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.

Q5: What are the different conformers of this compound?

A5: this compound exists in multiple conformations due to rotations around the C-O and C-C bonds. Five energetically favorable conformers have been identified: TG, TT, GT, GG, and G'G. [] These conformers were studied using density functional theory (DFT) calculations and microwave spectroscopy. [, ]

Q6: How can the vibrational spectrum of this compound be analyzed?

A6: DFT calculations using the B3LYP method with a 6-31G(d) basis set have been successfully employed to analyze the vibrational spectrum of this compound. [] These calculations help predict and interpret the infrared and Raman spectra of the molecule, providing insights into its structure and bonding. [, ]

Q7: Are there low-lying triplet electronic states in this compound?

A7: Research employing lifetime and quantum yield measurements indicated the absence of triplet electronic states below 2.9 eV in this compound. [] This finding suggests that spin-orbit coupling to these states might not be significant in its thermal decomposition. []

Q8: How does this compound decompose thermally?

A8: Thermal decomposition of this compound is primarily governed by the unimolecular homolytic cleavage of the O-NO2 bond. [] Studies utilizing ambient-pressure and high-pressure Differential Scanning Calorimetry (DSC) provided insights into its decomposition characteristics and kinetics. [, ] The influence of pressure on the decomposition rate constant was also investigated using the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. []

Q9: Can lead oxide catalyze the decomposition of this compound?

A9: While lead oxide (PbO) is known to catalyze the decomposition of nitroalkanes, its effect on this compound decomposition is minimal within the investigated temperature range of 157-186°C. []

Q10: How can this compound be converted to nitric oxide?

A10: this compound can be quantitatively converted to nitric oxide (NO) via reduction with carbon monoxide (CO) over a heated gold catalyst. [] This technique, effective for mixing ratios of 1–120 ppbv in synthetic air at atmospheric pressure, has potential applications in atmospheric measurements. [, ]

Q11: Can this compound be used for toluene nitration?

A11: Yes, this compound can be used as a nitrating agent for toluene in the presence of H-ZSM-5 zeolite catalysts. [] This method offers enhanced regioselectivity towards p-nitrotoluene over the ortho isomer, achieving a remarkable o:m:p product distribution of 5:0:95 with a 54% isolable yield. []

Q12: How does this compound behave as a propellant?

A12: this compound has been investigated as a potential monopropellant. Its combustion characteristics, including droplet diameter and temperature variations during combustion, have been studied at different ambient gas temperatures and pressures. [] Research explored the impact of factors like diaphragm thickness, ignition point location, and charge gas equivalence ratio on its detonation properties. []

Q13: What is the impact sensitivity of this compound?

A13: this compound exhibits sensitivity to impact, particularly in the presence of gas bubbles. The impact sensitivity is influenced by the thermal diffusivity of the entrapped gas. [] Experiments using various gas compositions like argon, helium, nitrogen, Freon-12, and their mixtures with oxygen revealed that higher energies are required for initiation with argon, nitrogen, and Freon-12 compared to oxygen-containing mixtures. []

Q14: How do alkyl nitrates, including this compound, behave in the tropical Pacific Ocean?

A14: Alkyl nitrates, including this compound, are present in the tropical Pacific Ocean, with their depth profiles showing a decrease in concentration with increasing depth. [, , ] Their distribution suggests a link to biologically productive ocean regions, potentially involving direct biological emissions or photochemical processes. [] Interestingly, these compounds are consistently found at significant depths, indicating in situ production, possibly through free radical processes, bacterial activity, or interactions with dissolved organic matter. [, , ]

Q15: What is the saturation state of this compound in the tropical Pacific Ocean?

A15: this compound, along with other low molecular weight alkyl nitrates, exhibits significant supersaturation in the tropical Pacific Ocean, with saturation anomalies reaching as high as 2000%. [, ] This supersaturation suggests that the ocean surface acts as a source of these compounds to the atmosphere. [] Air-sea flux estimates based on these measurements indicate that emissions from the ocean surface could potentially explain the observed levels of tropospheric alkyl nitrates in this region. []

Q16: How are alkyl nitrates, including this compound, measured in the atmosphere?

A16: Several techniques are employed for measuring alkyl nitrates, including this compound, in the atmosphere. Gas chromatography coupled with electron capture detection (GC-ECD) enables fast-turnaround measurements of alkyl nitrates. [, ] This method involves trapping air samples on Tenax traps followed by thermal desorption and GC separation. [, ] Additionally, techniques like thermal-decomposition chemiluminescence (TD-Chem) are used, involving the conversion of reactive nitrogen species to NO, which is then detected by chemiluminescence. [] Intercomparison studies have been conducted to evaluate the performance and potential interferences of different measurement techniques for NO2, a product of alkyl nitrate photolysis, in ambient air. [, ] These techniques provide valuable data for understanding the sources, sinks, and atmospheric chemistry of alkyl nitrates. []

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